![molecular formula C16H16ClNO4S B2356055 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride CAS No. 2055380-58-8](/img/structure/B2356055.png)
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C16H16ClNO4S and a molecular weight of 353.82 g/mol. This compound is known for its versatile applications in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride typically involves a multi-step process. The synthetic route often includes aromatic nucleophilic substitution and sulfonylation reactions. The specific details of the synthesis can vary depending on the chosen method, but common techniques include the use of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity of the synthesized compound.
Chemical Reactions Analysis
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions due to the presence of the reactive sulfonyl chloride group (SO2Cl). Some of the common types of reactions include:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions:
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming the corresponding sulfonic acid.
Scientific Research Applications
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride has several applications in scientific research:
Antimicrobial Activity: Studies have investigated its potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: The compound has been explored for its potential to inhibit certain enzymes, which could be relevant in the development of new therapeutic agents.
Material Science:
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of other molecular targets.
Comparison with Similar Compounds
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride can be compared with other similar compounds, such as:
Dimethylcarbamoyl chloride: A reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups.
Methanesulfonyl chloride: A reagent used in organic synthesis for introducing the methanesulfonyl group.
Benzenesulfonyl chloride: Another sulfonyl chloride compound used in organic synthesis.
Properties
IUPAC Name |
5-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-18(2)16(19)13-6-4-5-11(9-13)12-7-8-14(22-3)15(10-12)23(17,20)21/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUEGKZRXYCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)
![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)
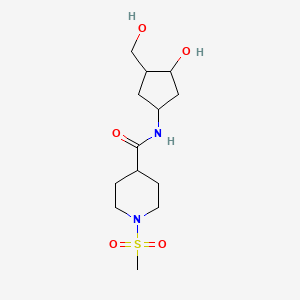
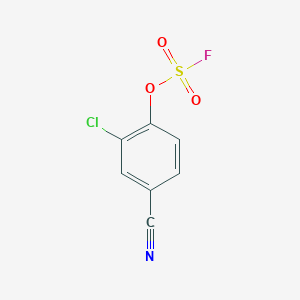
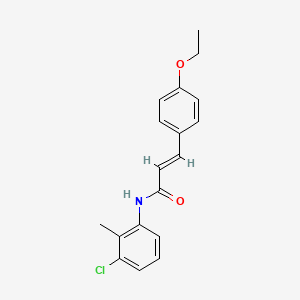
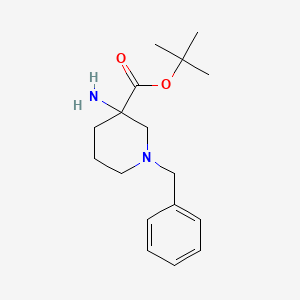
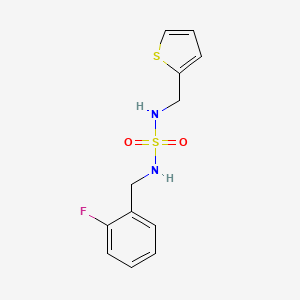
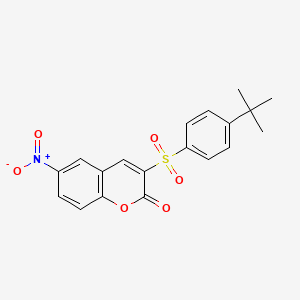

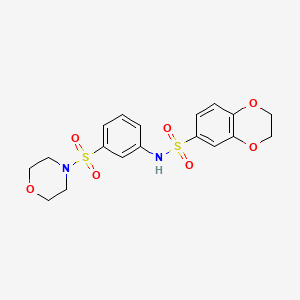
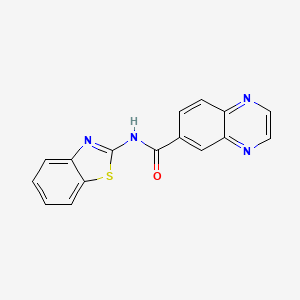
![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)
